molecular formula C5H9F2N3 B13063649 6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13063649
M. Wt: 149.14 g/mol
InChI Key: BKNDYMRXERTJTN-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound that features a difluoromethyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a suitable precursor using difluoromethylating agents such as TMSCF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction often requires the presence of a base and a catalyst to facilitate the transfer of the difluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated heterocycles, such as difluoromethylated phenanthridines and difluoromethylated pyridines .

Uniqueness

6-(Difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structural features and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H9F2N3

Molecular Weight

149.14 g/mol

IUPAC Name

6-(difluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C5H9F2N3/c6-4(7)3-1-2-9-5(8)10-3/h3-4H,1-2H2,(H3,8,9,10)

InChI Key

BKNDYMRXERTJTN-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C(F)F)N

Origin of Product

United States

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